6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine chemical structure
6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine chemical structure
Executive Summary
6-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS: 1190315-66-2) is a specialized heterocyclic building block belonging to the 5-azaindole family.[1][2] As a bioisostere of the indole scaffold, the pyrrolo[3,2-c]pyridine core is increasingly utilized in medicinal chemistry to design inhibitors for kinases (e.g., MPS1, JAK, FMS) and tubulin polymerization.
The unique structural features of this compound—specifically the 3-amino group serving as a versatile handle for amide coupling and the 6-methoxy group modulating electronic density and solubility—make it a critical intermediate for optimizing pharmacokinetics and potency in drug discovery campaigns. This guide provides a comprehensive technical analysis of its structure, synthesis, and application.[3]
Part 1: Chemical Identity & Structural Anatomy
Core Specifications
| Property | Data |
| IUPAC Name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine |
| Common Name | 3-Amino-6-methoxy-5-azaindole |
| CAS Number | 1190315-66-2 |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| SMILES | COC1=CC2=C(C(N)=CN2)C=N1 |
| Topological Polar Surface Area (TPSA) | ~68 Ų (High polarity due to amine + pyridine N) |
| LogP (Predicted) | 0.8 – 1.2 (Favorable for membrane permeability) |
Structural Analysis
The scaffold consists of a 5-membered pyrrole ring fused to a 6-membered pyridine ring.
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Position 1 (NH): Hydrogen bond donor (HBD). Critical for binding to the "hinge region" of kinase ATP pockets.
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Position 3 (NH₂): Primary amine. Acts as a nucleophilic handle for derivatization (e.g., urea or amide formation) and serves as an additional HBD/HBA.
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Position 5 (N): Pyridine nitrogen. A weak hydrogen bond acceptor (HBA).
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Position 6 (OCH₃): The methoxy group is ortho to the pyridine nitrogen. This placement is strategic:
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Electronic Effect: It donates electron density into the pyridine ring via resonance, increasing the basicity of the system slightly compared to the chloro-analog.
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Solubility: Disrupts crystal packing and improves solubility compared to the unsubstituted azaindole.
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Metabolic Stability: Blocks the C6 position from oxidative metabolism (e.g., aldehyde oxidase).
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Part 2: Synthetic Pathways[2][3][6]
The synthesis of 3-amino-5-azaindoles is rarely direct. The most robust route involves constructing the azaindole core first, followed by functionalization at the C3 position.
Retrosynthetic Logic
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Target: 3-Amino-6-methoxy-5-azaindole.
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Precursor: 3-Nitro-6-methoxy-5-azaindole (via electrophilic aromatic substitution).
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Core Scaffold: 6-Methoxy-5-azaindole.
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Starting Materials: 4-Amino-2-methoxypyridine (commercially available).
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the step-by-step synthetic flow, highlighting reagents and key intermediates.
Caption: Step-wise synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine starting from aminopyridine precursors.
Part 3: Experimental Protocols
Synthesis of the Core (6-Methoxy-1H-pyrrolo[3,2-c]pyridine)
Note: This protocol establishes the scaffold required before amination.
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Iodination: Dissolve 4-amino-2-methoxypyridine (1.0 eq) in DMF. Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C. Stir at room temperature (RT) for 2 hours. Quench with water, filter the precipitate to obtain 3-iodo-4-amino-2-methoxypyridine .
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Sonogashira Coupling & Cyclization:
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Suspend the iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in triethylamine/DMF (1:3).
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Degas with argon. Add trimethylsilylacetylene (1.2 eq).
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Heat at 60°C for 4 hours.
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Cyclization: Add potassium tert-butoxide (t-BuOK, 2.5 eq) directly to the reaction mixture (or NMP) and heat to 70°C for 2 hours. This effects both desilylation and ring closure.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via column chromatography (Hex/EtOAc) to yield 6-methoxy-1H-pyrrolo[3,2-c]pyridine .
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Functionalization to 3-Amine (Target Compound)
Critical Step: Regioselective nitration followed by reduction.
Step A: Nitration
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Dissolve 6-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 g) in concentrated H₂SO₄ (10 mL) at 0°C.
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Dropwise add fuming HNO₃ (1.1 eq) maintaining temperature <5°C. The C3 position is the most electron-rich and reacts preferentially.
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Stir for 30–60 mins. Pour onto crushed ice.
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Neutralize carefully with NaOH or Na₂CO₃ to pH ~8. Collect the yellow precipitate (3-nitro intermediate ) by filtration.
Step B: Reduction
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Suspend the 3-nitro intermediate in MeOH/THF (1:1).
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Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon pressure) for 2–4 hours.
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Alternative: If the methoxy group is sensitive (rare) or catalyst poisoning occurs, use SnCl₂·2H₂O in EtOH at reflux.
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Filter through Celite to remove catalyst.
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Concentrate the filtrate. The resulting 3-amine is often unstable to oxidation upon prolonged air exposure; store under inert gas or use immediately in the next step (e.g., amide coupling).
Part 4: Medicinal Chemistry Applications[3][5][6][7][8][9]
Kinase Inhibition Mechanism
The 5-azaindole scaffold is a "privileged structure" for kinase inhibition. The 3-amine derivative allows for the construction of Type I or Type II inhibitors.
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Hinge Binding: The N1-H and N5 of the azaindole core often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).
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Solvent Front: The 3-amino group can be derivatized (e.g., with a benzoyl group) to direct substituents toward the solvent-exposed region or the ribose binding pocket, improving selectivity.
Biological Pathway: Mitotic Checkpoint Signaling (MPS1)
Inhibition of MPS1 (TTK) by azaindole derivatives disrupts the Spindle Assembly Checkpoint (SAC), leading to chromosomal instability and cancer cell death.
Caption: Mechanism of action for azaindole-based MPS1 inhibitors leading to tumor cell apoptosis.
Technical Considerations for Drug Design
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Acidity/Basicity: The pyridine nitrogen (N5) has a pKa ~4–5. The 3-amino group is weakly basic.
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Solubility: The 6-methoxy group significantly lowers the melting point and increases solubility in organic solvents compared to the 6-H or 6-Cl analogs, facilitating formulation.
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Stability: Avoid strong aqueous acids at high temperatures, which may hydrolyze the 6-methoxy group to a 6-oxo (pyridone) species.
References
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Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Source:
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Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Source:
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Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Tetrahedron. Source:
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1190315-66-2 | 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine Product Page. ChemicalBook. Source:
